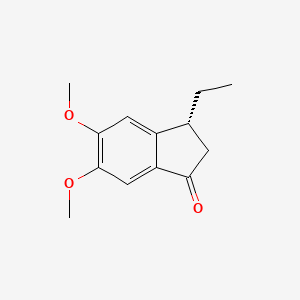
(R)-3-Ethyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Ethyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is a chiral organic compound with potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, characterized by the presence of an indanone core with ethyl and methoxy substituents, makes it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Ethyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethyl-2,3-dihydro-1H-inden-1-one and methoxy-substituted benzene derivatives.
Reaction Conditions: The key steps involve Friedel-Crafts acylation, followed by reduction and methylation reactions. The reaction conditions often include the use of Lewis acids (e.g., aluminum chloride) for acylation, reducing agents (e.g., sodium borohydride) for reduction, and methylating agents (e.g., methyl iodide) for methylation.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of ®-3-Ethyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification methods ensures high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Ethyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, alkyl halides, dimethyl sulfoxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-3-Ethyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of ®-3-Ethyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-Ethyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one: The enantiomer of the compound with similar chemical properties but different biological activity.
3-Ethyl-2,3-dihydro-1H-inden-1-one: A structurally similar compound lacking the methoxy groups.
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one: A compound with similar methoxy substitution but without the ethyl group.
Uniqueness
®-3-Ethyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is unique due to its specific chiral configuration and the presence of both ethyl and methoxy substituents, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H16O3 |
|---|---|
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
(3R)-3-ethyl-5,6-dimethoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H16O3/c1-4-8-5-11(14)10-7-13(16-3)12(15-2)6-9(8)10/h6-8H,4-5H2,1-3H3/t8-/m1/s1 |
InChI-Schlüssel |
GFLQRUJLOCTKPO-MRVPVSSYSA-N |
Isomerische SMILES |
CC[C@@H]1CC(=O)C2=CC(=C(C=C12)OC)OC |
Kanonische SMILES |
CCC1CC(=O)C2=CC(=C(C=C12)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11883954.png)
![1-(2-Methoxyethyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11883958.png)
![2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B11883962.png)


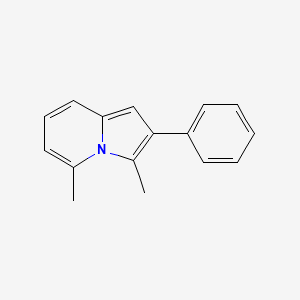
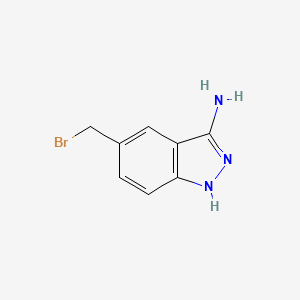
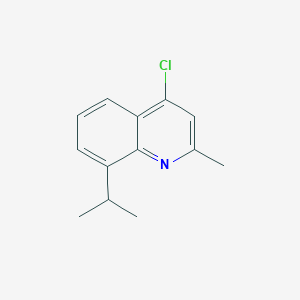

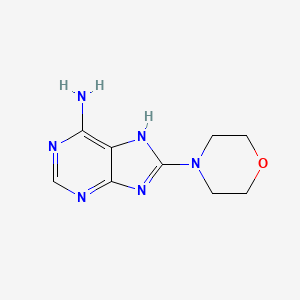


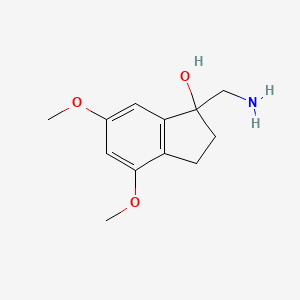
![Ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B11884027.png)
